molecular formula C11H9LiO3S B13783994 Lithium 2-methylnaphthalenesulphonate CAS No. 1135279-09-2

Lithium 2-methylnaphthalenesulphonate

Cat. No.: B13783994
CAS No.: 1135279-09-2
M. Wt: 228.2 g/mol
InChI Key: AEHJRYDHBZWJJS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium 2-methylnaphthalenesulphonate is an organolithium compound with the molecular formula C11H9LiO3S. It is a derivative of naphthalene, where a lithium ion is bonded to a 2-methylnaphthalenesulphonate group. This compound is known for its applications in various fields, including organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium 2-methylnaphthalenesulphonate can be synthesized through the reaction of 2-methylnaphthalene with lithium hydroxide and sulfuric acid. The reaction typically occurs in a polar solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) under controlled temperature conditions. The general reaction scheme is as follows:

2-Methylnaphthalene+Lithium Hydroxide+Sulfuric AcidLithium 2-methylnaphthalenesulphonate+Water\text{2-Methylnaphthalene} + \text{Lithium Hydroxide} + \text{Sulfuric Acid} \rightarrow \text{this compound} + \text{Water} 2-Methylnaphthalene+Lithium Hydroxide+Sulfuric Acid→Lithium 2-methylnaphthalenesulphonate+Water

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the purification of the product through crystallization or distillation to achieve high purity levels required for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Lithium 2-methylnaphthalenesulphonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfonic acids.

    Reduction: It can be reduced to form naphthalene derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

    Oxidation: Sulfonic acids and their derivatives.

    Reduction: Naphthalene and its reduced forms.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Lithium 2-methylnaphthalenesulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential use in biological assays and as a probe in biochemical studies.

    Medicine: Explored for its therapeutic potential in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of lithium 2-methylnaphthalenesulphonate involves its interaction with various molecular targets. It acts as a reducing agent and can donate electrons to other molecules, facilitating redox reactions. The compound can also interact with enzymes and proteins, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Lithium naphthalenide: A similar compound where lithium is bonded to naphthalene without the sulfonate group.

    Sodium 2-methylnaphthalenesulphonate: Similar to lithium 2-methylnaphthalenesulphonate but with sodium instead of lithium.

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct reactivity and properties. The presence of the sulfonate group enhances its solubility in polar solvents and its ability to participate in a wide range of chemical reactions.

Properties

CAS No.

1135279-09-2

Molecular Formula

C11H9LiO3S

Molecular Weight

228.2 g/mol

IUPAC Name

lithium;2-methylnaphthalene-1-sulfonate

InChI

InChI=1S/C11H10O3S.Li/c1-8-6-7-9-4-2-3-5-10(9)11(8)15(12,13)14;/h2-7H,1H3,(H,12,13,14);/q;+1/p-1

InChI Key

AEHJRYDHBZWJJS-UHFFFAOYSA-M

Canonical SMILES

[Li+].CC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.